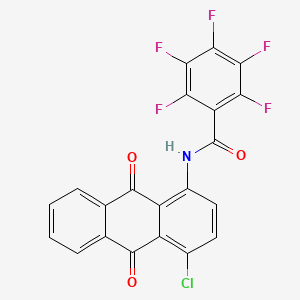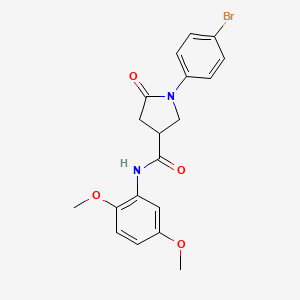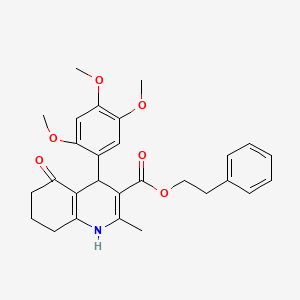
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide and related compounds involves several key steps, including the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base. This process yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can further react with alkyl/aralkyl halides to produce a series of N-alkyl/aralkyl derivatives. These derivatives are characterized using contemporary techniques such as IR, 1H-NMR, and EIMS, indicating the versatility of sulfonamide chemistry in synthesizing complex organic molecules (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively analyzed using spectroscopic techniques. For example, the crystal structure determination of related compounds provides insights into the intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are crucial for understanding the reactivity and interaction of these molecules with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
These compounds exhibit a variety of chemical reactions, including base-mediated intramolecular arylation and acylation in water. Such reactions highlight the chemical versatility and the potential for further functionalization of the this compound backbone, making it a valuable intermediate for the synthesis of more complex organic molecules (Kisseljova et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed analysis using techniques like FT-IR and FT-Raman spectroscopy, along with DFT quantum chemical calculations, provide a comprehensive understanding of the vibrational modes and structural characteristics of these molecules (Karabacak et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radical species, are pivotal for understanding the broader applications of this compound. Studies have shown that these compounds can undergo various chemical transformations, offering pathways to synthesize a wide range of derivatives with potential biological activity (Pei et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6S/c15-11-3-2-10(6-12(11)17(18)19)24(20,21)16-7-9-1-4-13-14(5-9)23-8-22-13/h1-6,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMEJPVEUKJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)
![3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5016325.png)
![2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzamide](/img/structure/B5016331.png)
![6-chloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5016341.png)
![1-[6-(allyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5016344.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5016358.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
![5-{3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016380.png)
![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5016397.png)